molecular formula C10H12BrN3O B6192193 2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one CAS No. 2680529-33-1

2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one

Cat. No.: B6192193
CAS No.: 2680529-33-1
M. Wt: 270.1
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Description

2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is a heterocyclic compound that contains a triazolidinone ring substituted with a bromophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one typically involves the reaction of 4-bromophenylhydrazine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolidinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different triazolidinone derivatives .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the triazolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is unique due to its specific substitution pattern and the presence of the triazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

2680529-33-1

Molecular Formula

C10H12BrN3O

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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